(5E)-5-{[3-(2-Oxo-2H-chromen-3-YL)-1-phenyl-1H-pyrazol-4-YL]methylidene}-3-phenyl-2-sulfanylideneimidazolidin-4-one
Overview
Description
The compound “(5E)-5-{[3-(2-Oxo-2H-chromen-3-YL)-1-phenyl-1H-pyrazol-4-YL]methylidene}-3-phenyl-2-sulfanylideneimidazolidin-4-one” is a complex organic molecule that features multiple functional groups, including chromen, pyrazole, phenyl, and imidazolidinone moieties. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.
Materials Science:
Biology
Enzyme Inhibition: The compound might act as an inhibitor for certain enzymes, given its complex structure.
Antimicrobial Activity: Potential use as an antimicrobial agent due to its multiple functional groups.
Medicine
Drug Development: The compound could be a lead compound in the development of new pharmaceuticals, particularly for diseases where enzyme inhibition is a therapeutic strategy.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Material Production:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, starting from simpler precursors. A possible synthetic route could include:
Formation of the chromen-2-one moiety: This could be achieved through a Pechmann condensation reaction involving a phenol and a β-keto ester.
Synthesis of the pyrazole ring: This might involve the reaction of a hydrazine derivative with a 1,3-diketone.
Formation of the imidazolidinone ring: This could be synthesized through the reaction of an isocyanate with an amine.
Final assembly: The various fragments could be coupled together using appropriate linking reactions, such as aldol condensation or Michael addition.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This could include the use of automated synthesis equipment and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanylidene and phenyl groups.
Reduction: Reduction reactions could target the carbonyl groups in the chromen and imidazolidinone moieties.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Mechanism of Action
The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. For example:
Enzyme Inhibition: The compound could bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.
Receptor Binding: It might interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-{[3-(2-Oxo-2H-chromen-3-YL)-1-phenyl-1H-pyrazol-4-YL]methylidene}-3-phenyl-2-thioxoimidazolidin-4-one
- (5E)-5-{[3-(2-Oxo-2H-chromen-3-YL)-1-phenyl-1H-pyrazol-4-YL]methylidene}-3-phenyl-2-imidazolidinone
Uniqueness
The unique combination of functional groups in the compound gives it distinct chemical and biological properties compared to similar compounds. For example, the presence of the sulfanylidene group might confer unique reactivity or binding properties.
Properties
IUPAC Name |
(5E)-5-[[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18N4O3S/c33-26-23(29-28(36)32(26)21-12-5-2-6-13-21)16-19-17-31(20-10-3-1-4-11-20)30-25(19)22-15-18-9-7-8-14-24(18)35-27(22)34/h1-17H,(H,29,36)/b23-16+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLDIODKUQVENM-XQNSMLJCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4OC3=O)C=C5C(=O)N(C(=S)N5)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4OC3=O)/C=C/5\C(=O)N(C(=S)N5)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.